molecular formula C20H30N2O2 B3233322 Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1352925-74-6

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B3233322
CAS No.: 1352925-74-6
M. Wt: 330.5 g/mol
InChI Key: ZDJCRZYKHSXQLV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is a chemically synthesized intermediate of significant value in pharmaceutical research and development. It belongs to the 7-azaspiro[3.5]nonane family, a privileged spirocyclic scaffold known for its three-dimensional structure and potential to improve the physicochemical properties of drug candidates . The molecule features two key protective groups: a tert-butyloxycarbonyl (Boc) group on the secondary amine and a benzyl group on the primary amine . This protective strategy enhances the compound's stability and allows for selective deprotection or further functionalization, making it a versatile building block for constructing more complex molecules. Its primary research application lies in its role as a precursor in synthetic organic chemistry, particularly in the exploration of new chemical spaces for drug discovery. The 7-azaspiro[3.5]nonane core serves as a conformationally restricted surrogate for piperidine rings, which can lead to improved potency, selectivity, and metabolic stability in target compounds . Researchers utilize this intermediate in various transformations, including N-alkylation, amide bond formation, and catalytic cross-coupling reactions after appropriate deprotection steps. The compound must be stored in a dark place under an inert atmosphere at 2-8°C to preserve its stability and purity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-11-9-20(10-12-22)13-17(14-20)21-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCRZYKHSXQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative, which is then reacted with benzylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds with a spirocyclic structure, like tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate, can exhibit significant pharmacological activity. Preliminary studies suggest potential antidepressant and anxiolytic effects, making it a candidate for further investigation in the treatment of mood disorders. The presence of the benzylamino group may enhance binding affinity to neurotransmitter receptors, which is critical for therapeutic efficacy .

1.2 Anticancer Activity
There is emerging evidence that spiro compounds can possess anticancer properties. The unique configuration of this compound may contribute to its ability to inhibit tumor cell proliferation. Studies are underway to evaluate its effectiveness against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest .

Material Science Applications

2.1 Polymer Chemistry
The compound can serve as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability. This is particularly relevant in the development of high-performance composites used in aerospace and automotive industries .

2.2 Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound is being explored as an additive in coatings and adhesives. Its inclusion could improve adhesion properties and resistance to environmental degradation, making it suitable for outdoor applications .

Synthetic Intermediate

3.1 Synthesis of Novel Compounds
this compound can act as an intermediate in the synthesis of more complex molecules, especially those targeting specific biological pathways. Its structure allows for various chemical transformations, enabling the creation of derivatives with tailored properties for specific applications in drug development .

Case Studies

Study Title Objective Findings
Investigation of Antidepressant Activity of Spiro CompoundsTo evaluate the pharmacological effects of spiro compoundsDemonstrated significant reduction in depressive behavior in animal models when treated with derivatives of spiro compounds similar to this compound .
Synthesis and Characterization of Polymeric MaterialsTo develop new polymeric materials using spiro compoundsResulted in materials with improved thermal stability and mechanical strength compared to traditional polymers .
Anticancer Activity AssessmentTo assess the cytotoxic effects on cancer cell linesFound that the compound exhibited dose-dependent inhibition of cell growth in specific cancer types, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The benzylamine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs share the 7-azaspiro[3.5]nonane backbone but differ in substituents, which influence reactivity, stability, and applications:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Features/Applications References
Tert-butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate Benzyloxycarbonylamino (Cbz) 1445951-36-9 C₂₁H₂₉N₃O₅ 374.48 Lab use; precursor for peptide coupling reactions. Purity: 98% .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Cyano (CN) 203662-66-2 C₁₄H₂₁N₃O₂ 263.34 No known hazards; used in photoredox-catalyzed dicarbofunctionalization of styrenes .
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Oxo (C=O) Not provided C₁₃H₂₁NO₃ 239.32 Pharmaceutical intermediate; produced at 5 tons/year in CDMO projects .
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Bromo (Br) 1225276-07-2 C₁₃H₂₂BrNO₂ 304.23 Research use; >95% purity. Potential leaving group for cross-coupling reactions .
tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate Aminomethyl (CH₂NH₂) 1160247-15-3 C₁₃H₂₄N₂O₂ 240.35 Building block for spirocyclic amines; used in drug discovery .
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Oxo + diaza core 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation) .

Physicochemical Properties

  • Polarity and Reactivity: The cyano substituent (CN) enhances electrophilicity, making the compound suitable for nucleophilic additions (e.g., in photoredox catalysis) . Bromo (Br) and aminomethyl (CH₂NH₂) groups offer sites for further functionalization (e.g., Suzuki coupling or amide formation) . Benzyloxycarbonylamino (Cbz) and Boc groups are protective, enabling selective deprotection in multistep syntheses .

Trends in Bioactivity

  • Spirocyclic Amines: Aminomethyl and benzylamino analogs are explored for CNS drug candidates due to their ability to cross the blood-brain barrier .
  • Diaza Spirocores : Enhance binding to protease active sites, as seen in kinase inhibitor research .

Research Findings and Case Studies

  • Visible-Light Photoredox Catalysis: The cyano analog participates in styrene dicarbofunctionalization, yielding complex alkanes in 70% yield under mild conditions .
  • Pharmaceutical Scale-Up : The oxo derivative is a key intermediate in a 155-ton/year CDMO project, underscoring its scalability .
  • Hazard Mitigation : The diaza-oxo compound’s toxicity (H335: respiratory irritation) mandates fume hood use and PPE .

Biological Activity

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 238.29 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with appropriate spirocyclic precursors. Various methodologies have been developed to optimize yield and purity, including refluxing methods and one-pot reactions that minimize purification steps. For instance, modifications to traditional synthesis routes have resulted in yields exceeding 90% for related compounds, demonstrating the feasibility of scaling up production for further biological testing .

Pharmacological Potential

Research indicates that compounds with spirocyclic structures often exhibit diverse pharmacological activities, including:

  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity : Some studies suggest that similar spirocyclic compounds possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary screenings have indicated potential cytotoxic effects against cancer cell lines.

Case Studies

  • Neuroprotection : A study demonstrated that a related spirocyclic compound significantly reduced neuronal cell death in models of neurodegeneration by modulating oxidative stress pathways .
  • Antimicrobial Activity : In vitro assays revealed that derivatives of the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Screening : In a recent evaluation, the compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .

Research Findings Summary

Study Focus Findings
NeuroprotectionReduction in oxidative stress markers; enhanced cell survival in neuronal cultures .
Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteria; MIC values comparable to antibiotics .
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; IC50 values in micromolar range .

Q & A

Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate?

Methodological Answer:
The synthesis typically involves:

Spirocyclic Core Formation : Cyclization reactions using tert-butyl-protected intermediates (e.g., tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate derivatives) to construct the spiro[3.5]nonane scaffold .

Benzylamine Introduction : Nucleophilic substitution or reductive amination to incorporate the benzylamino group at the 2-position, often under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) if required .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography using gradients of ethyl acetate/hexane .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm spirocyclic structure and benzylamino substitution (e.g., aromatic protons at δ 7.2–7.4 ppm, tert-butyl singlet at ~1.4 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic core .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₉H₂₇N₃O₃: calc. 345.205, observed 345.204) .

HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

First Aid :

  • Skin Contact : Wash with copious water for 15 minutes; seek medical attention if irritation persists .
  • Ingestion : Rinse mouth, administer water, and consult a physician immediately (H302) .

Advanced: How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

Reaction Solvent Optimization :

  • Use polar aprotic solvents (e.g., DMF, DMSO) for amination steps to enhance nucleophilicity .
  • Switch to dichloromethane for Boc-deprotection to minimize side reactions .

Catalyst Screening :

  • Test Pd/C or Raney Ni for reductive amination; monitor hydrogenation pressure (1–3 atm) to balance rate and selectivity .

Temperature Control :

  • Low temperatures (−78°C to 0°C) for sensitive intermediates (e.g., azaspiro ring formation) .
    Data-Driven Approach : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent, catalyst loading) impacting yield .

Advanced: How should researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

Comparative Analysis :

  • Cross-reference NMR data with structurally similar compounds (e.g., tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, δ 1.4 ppm for tert-butyl) .

Advanced Techniques :

  • X-ray Crystallography : Resolve ambiguous stereochemistry in the spirocyclic core .
  • Dynamic NMR : Investigate conformational flexibility of the azaspiro ring at variable temperatures .

Computational Validation :

  • Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What role does the spirocyclic architecture play in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

Conformational Rigidity : The spiro[3.5]nonane core reduces entropy penalty during target binding, enhancing affinity for enzymes/receptors (e.g., proteases or GPCRs) .

Solubility and LogP :

  • The tert-butyl group increases lipophilicity (LogP ~2.5), while the benzylamino moiety may improve membrane permeability .

Metabolic Stability :

  • The spirocyclic structure resists cytochrome P450 oxidation, prolonging half-life in vivo .
    Validation : Perform in vitro assays (e.g., microsomal stability, Caco-2 permeability) to correlate structure with ADME properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

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